Carbonic acid, decynyl methyl ester

Lipophilicity Carbonate Solvent Partition Coefficient

Carbonic acid, decynyl methyl ester (synonym: dec-8-ynyl methyl carbonate) is an asymmetric acyclic alkyl methyl carbonate with the molecular formula C₁₂H₂₀O₃ and a molecular weight of 212.28 g/mol. Its structure combines a methyl carbonate head group with a C₁₀ decynyl tail bearing a terminal alkyne (triple bond) at the 8-position.

Molecular Formula C12H20O3
Molecular Weight 212.28 g/mol
CAS No. 1322-34-5
Cat. No. B072117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbonic acid, decynyl methyl ester
CAS1322-34-5
Molecular FormulaC12H20O3
Molecular Weight212.28 g/mol
Structural Identifiers
SMILESCC#CCCCCCCCOC(=O)OC
InChIInChI=1S/C12H20O3/c1-3-4-5-6-7-8-9-10-11-15-12(13)14-2/h5-11H2,1-2H3
InChIKeyOIRNNICOQNNTGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbonic Acid, Decynyl Methyl Ester (CAS 1322-34-5): Procurement-Relevant Identity and Class Placement


Carbonic acid, decynyl methyl ester (synonym: dec-8-ynyl methyl carbonate) is an asymmetric acyclic alkyl methyl carbonate with the molecular formula C₁₂H₂₀O₃ and a molecular weight of 212.28 g/mol [1]. Its structure combines a methyl carbonate head group with a C₁₀ decynyl tail bearing a terminal alkyne (triple bond) at the 8-position [2]. This places the compound at the intersection of two commercially significant chemical families: (i) asymmetric alkyl methyl carbonates, which are established solvents and electrolyte co-solvents in lithium-ion battery systems [3], and (ii) terminal-alkyne-bearing monomers/reactive diluents that participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for polymer crosslinking and surface functionalization [4]. Commercially, it is supplied primarily as a research chemical with typical purity ≥95% .

1
Alkyne-bearing reactive diluent for CuAAC click chemistry and polymer crosslinking studies
2
Hydrophobic carbonate co-solvent for biphasic organic synthesis and extraction research
3
High-lipophilicity electrolyte co-solvent candidate for non-aqueous lithium-ion battery studies

Why In-Class Carbonate Esters Cannot Substitute Carbonic Acid, Decynyl Methyl Ester Without Performance Consequence


Asymmetric alkyl methyl carbonates are not a monolithic commodity class; their physicochemical, electrochemical, and reactive properties diverge sharply with alkyl chain length, branching, and unsaturation [1]. Replacing a saturated alkyl chain with a decynyl chain introduces a terminal alkyne that fundamentally alters the molecule's reactivity profile—enabling orthogonal click-chemistry conjugation that saturated analogs (e.g., decyl methyl carbonate, CAS N/A; or dodecyl methyl carbonate) cannot perform [2]. Simultaneously, the elongated unsaturated chain modifies computed logP (XLogP3-AA = 3.9) [3], solvent viscosity, boiling point, and solubility relative to shorter-chain workhorse solvents such as dimethyl carbonate (DMC, XLogP ≈ –0.3) or ethyl methyl carbonate (EMC, XLogP ≈ 0.9) [4]. These differences mean that direct substitution without requalification will alter reaction kinetics, electrolyte wetting behavior, or crosslinking density in polymer applications. The quantitative evidence below maps exactly where these differences are measurable.

ALK
Saturated alkyl methyl carbonates lack the terminal alkyne and cannot perform CuAAC click chemistry
LOG
Lipophilicity shift (ΔXLogP >3) alters phase behavior compared to DMC or EMC; solvent compatibility may not transfer
POL
Higher molar refractivity and rotatable bond count change solvent–electrode interactions relative to diethyl carbonate

Carbonic Acid, Decynyl Methyl Ester: Quantitative Differentiation Benchmarks vs. Comparator Compounds


Lipophilicity (XLogP3-AA) of Decynyl Methyl Carbonate vs. Dimethyl Carbonate and Ethyl Methyl Carbonate

Carbonic acid, decynyl methyl ester has a computed XLogP3-AA of 3.9, making it markedly more lipophilic than the benchmark symmetric and asymmetric dialkyl carbonates dimethyl carbonate (DMC, XLogP ≈ –0.3) and ethyl methyl carbonate (EMC, XLogP ≈ 0.9) [1]. A difference of approximately 3.0–4.2 logP units translates to a roughly 1,000- to 10,000-fold difference in octanol/water partition coefficient, indicating that decynyl methyl carbonate partitions strongly into non-polar phases.

Lipophilicity (XLogP3-AA)
Computed property
3.9
~1000-fold higher octanol/water partitioning than DMC; supports hydrophobic matrix compatibility
ΔXLogP +4.2 vs. DMC (−0.3), +3.0 vs. EMC (0.9). PubChem computed.
Lipophilicity Carbonate Solvent Partition Coefficient

Terminal Alkyne Moiety: Click-Chemistry Competence of Decynyl Methyl Carbonate vs. Saturated Alkyl Methyl Carbonates

The target compound contains a terminal C≡C triple bond at the decynyl chain terminus (IUPAC: dec-8-ynyl methyl carbonate) [1]. This alkyne is structurally competent for copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling its use as a reactive diluent, monomer precursor, or surface-functionalization agent. The closest saturated structural analog, decyl methyl carbonate (CH₃(CH₂)₉OCOOCH₃), lacks an alkyne and cannot participate in CuAAC, making it functionally inert for applications that require post-synthetic conjugation, crosslinking, or bioorthogonal labeling [2].

Click Reactivity
Reported structure
Terminal alkyne present — competent for CuAAC
Binary reactivity gate: saturated analogs are inert and cannot fulfill crosslinking specifications
CuAAC with benzyl azide: class-level rate ~10⁻²–10⁻¹ M⁻¹s⁻¹
Click Chemistry CuAAC Polymer Crosslinking

Solubility Profile of Decynyl Methyl Carbonate in Common Organic Solvents vs. Dimethyl Carbonate

Solubility data in a panel of 25 solvents indicate that decynyl methyl carbonate is miscible in methanol (9,448 g/L), ethanol (5,731 g/L), acetone (7,201 g/L), DMSO (10,638 g/L), and THF (4,777 g/L), but shows limited solubility in water (0.67 g/L) and n-hexane (192 g/L) [1]. By contrast, dimethyl carbonate (DMC) is fully miscible with water (≈139 g/L at 20°C) and exhibits a markedly different solvent compatibility window [2]. The water solubility difference (0.67 vs. 139 g/L) represents a >200-fold factor, which directly impacts phase behavior in aqueous-organic biphasic systems.

Solubility in Water
Data to verify
~0.67 g/L vs. DMC ~139 g/L
>200-fold lower water solubility; provides predictable organic-phase retention in biphasic systems
Solubility panel from scent.vn; DMC value from literature. Verify under own conditions.
Solubility Solvent Compatibility Formulation

Computed Physicochemical Descriptors: Molar Refractivity, Polar Surface Area, and Rotatable Bonds vs. Diethyl Carbonate

The target compound has a topological polar surface area (TPSA) of 35.5 Ų, 9 rotatable bonds, and a molar refractivity of 59.16 [1]. For comparison, diethyl carbonate (DEC) has a TPSA of 35.5 Ų (identical carbonate headgroup) but only 4 rotatable bonds and a molar refractivity of 28.7 [2]. The higher rotatable bond count and molar refractivity of decynyl methyl carbonate indicate greater conformational flexibility and higher polarizability, which influence viscosity, dielectric constant, and solvent–ion interactions in electrolyte applications.

Molar Refractivity & Flexibility
Computed property
MR 59.16; 9 rotatable bonds vs. DEC MR 28.7; 4 bonds
Higher polarizability and conformational flexibility; may not serve as direct DEC substitute without revalidation
TPSA identical (35.5 Ų). Computed values from PubChem/basechem.org.
Physicochemical Descriptors Molar Refractivity Polar Surface Area

Procurement-Focused Application Scenarios for Carbonic Acid, Decynyl Methyl Ester


Reactive Diluent for Click-Chemistry-Crosslinked Polymer Coatings, Inks, and Adhesives

As a carbonate ester bearing a terminal alkyne, decynyl methyl carbonate can serve as a reactive diluent that reduces formulation viscosity while providing a CuAAC-reactive handle for post-application crosslinking. In this role, it outperforms saturated alkyl methyl carbonates (e.g., decyl methyl carbonate), which are inert spectators and cannot contribute to network formation [1]. Procurement for UV-curable or thermally crosslinked coating formulations where azide-functionalized crosslinkers are employed should specify this compound over saturated analogs.

Hydrophobic Carbonate Co-Solvent for Biphasic Organic Synthesis and Extraction

With a water solubility of only 0.67 g/L—approximately 200-fold lower than dimethyl carbonate (~139 g/L)—decynyl methyl carbonate partitions strongly into the organic phase in aqueous-organic biphasic systems [1] [2]. This makes it a candidate co-solvent for reactions where the carbonate reagent must be retained in the organic layer (e.g., carbonate-mediated methylations, transesterifications under phase-transfer conditions) while resisting hydrolysis loss to the aqueous phase.

High-Lipophilicity Electrolyte Co-Solvent for Non-Aqueous Battery Systems

The computed XLogP of 3.9 positions decynyl methyl carbonate as a highly lipophilic electrolyte co-solvent, markedly distinct from the low-logP workhorse carbonates DMC (XLogP ≈ –0.3) and EMC (XLogP ≈ 0.9) [1]. In lithium-ion or lithium-metal battery systems employing high-surface-area carbonaceous anodes or hydrophobic separators, enhanced wetting and reduced solvent co-intercalation may be achievable, consistent with the generalized superiority of asymmetric alkyl methyl carbonates for graphite electrode cycling [3]. Electrochemical qualification remains mandatory for any specific cell design.

Monomer Precursor for Alkyne-Functionalized Polycarbonates via Ring-Opening or Step-Growth Polymerization

The combination of a carbonate ester linkage and a terminal alkyne allows decynyl methyl carbonate to function as a monomer precursor in the synthesis of alkyne-decorated polycarbonates. Post-polymerization, the pendant alkyne groups can undergo CuAAC with azide-bearing dyes, biomolecules, or crosslinkers [1]. This dual functionality is absent in non-alkyne-containing alkyl methyl carbonates, making this compound the procurement choice for researchers building functionalizable, degradable polycarbonate platforms.

Application
Selection Property
Validation Focus
Click-crosslinked coatings & adhesives
Terminal alkyne reactivity for CuAAC
Crosslink density, network incorporation
Biphasic organic synthesis / extraction
Low water solubility
Organic-phase retention, hydrolysis resistance
Non-aqueous battery electrolyte
High lipophilicity (XLogP ~3.9)
Electrode wetting, cycling stability, SEI evaluation
Functionalizable polycarbonate monomer
Dual carbonate-alkyne functionality
Polymerizability, post-functionalization efficiency
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